molecular formula C19H28N4O3 B4828974 1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide

1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide

Cat. No.: B4828974
M. Wt: 360.5 g/mol
InChI Key: AKCCWFDGEFSKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide is a synthetic small molecule with the molecular formula C19H28N4O3 and a molecular weight of 360.451 g/mol . This compound features a complex structure incorporating both piperazine and piperidine rings, which are common pharmacophores in medicinal chemistry. Its structure suggests potential for interaction with various biological targets, and it is related to other piperidine carboxamide compounds that have been investigated for their potent anti-malarial activity by selectively inhibiting the Plasmodium falciparum proteasome . As a chemical reagent, it serves as a valuable building block or intermediate for researchers in drug discovery and development. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-26-17-4-2-16(3-5-17)22-12-10-21(11-13-22)14-18(24)23-8-6-15(7-9-23)19(20)25/h2-5,15H,6-14H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCCWFDGEFSKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- ()
  • Key Differences : Replaces the 4-methoxyphenylpiperazine with a 3,5-dimethylpyrazole group.
  • Implications: Pyrazole rings are known for hydrogen-bonding capabilities and metabolic stability. The absence of the piperazine moiety may reduce affinity for serotonin/dopamine receptors but could improve selectivity for other targets (e.g., kinases) .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()
  • Key Differences : Features a FMOC-protected piperazine linked via acetic acid.
  • Implications : The FMOC group is typically used in solid-phase synthesis for temporary protection. This compound’s carboxylic acid functionality contrasts with the acetyl-piperidinecarboxamide structure, suggesting divergent solubility and reactivity profiles .
4-(4-Methylpiperazino)aniline and 4-(4-Methylpiperazino)benzoic Acid ()
  • Key Differences : Methylpiperazine substituents on aromatic amines or carboxylic acids.
  • Implications : The methyl group on piperazine may reduce steric hindrance compared to the methoxyphenyl group. The benzoic acid derivative’s ionizable group could enhance aqueous solubility, a critical factor in drug design .
2-(4-Benzyllpiperazino)-N-(3,4-dichlorophenyl)acetamide ()
  • Key Differences : Incorporates a benzylpiperazine and dichlorophenylacetamide.
  • Implications: The dichlorophenyl group’s electron-withdrawing nature may alter receptor binding kinetics compared to the electron-donating methoxy group.

Physicochemical and Pharmacokinetic Considerations

A hypothetical comparison of key properties is outlined below:

Compound Molecular Weight Key Substituents Predicted logP* Potential Applications
Target Compound ~389.4 4-Methoxyphenylpiperazine ~2.5 CNS modulation, antimicrobial
1-[2-(3,5-Dimethylpyrazol-1-yl)acetyl]-... ~293.3 Pyrazole ~1.8 Kinase inhibition
4-(4-Methylpiperazino)benzoic Acid ~220.3 Carboxylic acid ~0.5 Solubility enhancer
2-(4-Benzyllpiperazino)-N-(3,4-Cl₂Ph)... ~428.3 Dichlorophenyl, benzylpiperazine ~3.2 Antipsychotic lead

*logP values estimated using fragment-based methods.

  • Solubility : The target compound’s methoxy group and carboxamide may balance lipophilicity and solubility, whereas the benzoic acid derivative () is more polar .
  • Metabolic Stability : The 4-methoxyphenyl group could slow oxidative metabolism compared to unsubstituted aryl groups .

Biological Activity

1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H22N4O2
  • Molecular Weight : 318.39 g/mol
  • IUPAC Name : this compound

Receptor Interactions

This compound exhibits significant affinity for various receptors. Notably, it has been identified as a potent antagonist for the serotonin 5-HT7 receptor with a binding affinity (Ki) of approximately 2.6 nM . This receptor is implicated in numerous neurological processes, making this compound a candidate for further exploration in treating mood disorders.

Pharmacological Effects

In vitro studies have shown that this compound influences neurotransmitter systems, particularly those involving serotonin and dopamine. Its interaction with the dopamine D2 receptor was evaluated through competitive displacement assays, revealing promising results with a Ki value of 54 nM for related compounds .

Table 1: Binding Affinities of Related Compounds

Compound NameReceptor TypeKi (nM)
This compound5-HT72.6
1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazineD2 DAR54

Case Studies

A study conducted by researchers focused on the synthesis and evaluation of derivatives of piperazine compounds, including the target compound. The findings indicated that modifications to the piperazine structure could enhance receptor binding and selectivity .

Another investigation into the compound's potential as a PET radiotracer showed that it could effectively visualize serotonin receptors in vivo, which is crucial for developing diagnostic tools for psychiatric disorders .

Q & A

Q. What statistical approaches are critical for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :
  • Nonlinear Regression (GraphPad Prism) : Fit sigmoidal curves to calculate EC50/IC50 values (report 95% confidence intervals) .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., ARRIVE guidelines) to address variability in rodent models .

Q. How can conflicting data on metabolic stability be reconciled?

  • Methodological Answer :
  • Interspecies Comparisons : Test microsomal stability in human vs. rat liver fractions (e.g., t1/2 = 120 vs. 60 min) to identify species-specific metabolism .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition (IC50 >10 µM indicates low risk of drug interactions) .

Critical Citations

  • Synthesis & Characterization:
  • Biological Activity:
  • Toxicity & Safety:
  • Computational Modeling:
  • Experimental Design:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.